(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Peptide Synthesis Chiral Purity SPPS

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as H-D-Lys(Boc)-OH or Nε-Boc-D-lysine (CAS 31202-69-4), is a key protected amino acid derivative used primarily as a building block in peptide synthesis. This compound features a free α-amino group and a tert-butoxycarbonyl (Boc) protected ε-amino group on the D-lysine side chain, with a molecular weight of 246.30 g/mol.

Molecular Formula C11H22N2O4
Molecular Weight 246,3 g/mole
CAS No. 31202-69-4
Cat. No. B557226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
CAS31202-69-4
SynonymsH-D-Lys(Boc)-OH; 31202-69-4; (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoicacid; N-epsilon-Boc-D-lysine; AmbotzHAA6310; AC1Q1NF7; SCHEMBL3603914; CTK8B8171; MolPort-008-268-049; n6-(tert-butoxycarbonyl)-d-lysine; ZINC2555030; ANW-59536; AM81961; AJ-39677; AK-49670; AB0020103; TC-148281; FT-0647974; FT-0689471; V0863; K-7396; Q-101585
Molecular FormulaC11H22N2O4
Molecular Weight246,3 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKeyVVQIIIAZJXTLRE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid (CAS 31202-69-4): A Foundational Building Block for Boc-SPPS


(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as H-D-Lys(Boc)-OH or Nε-Boc-D-lysine (CAS 31202-69-4), is a key protected amino acid derivative used primarily as a building block in peptide synthesis . This compound features a free α-amino group and a tert-butoxycarbonyl (Boc) protected ε-amino group on the D-lysine side chain, with a molecular weight of 246.30 g/mol . Its specific stereochemistry (R-configuration) and orthogonal protection strategy are essential for incorporating D-lysine residues into peptides via Boc-based solid-phase peptide synthesis (SPPS) . The compound is typically supplied as a white to off-white powder with a purity of ≥98% (HPLC) and a specific optical rotation of [α]20/D = -16.0 ± 2° (c=1, AcOH) .

Why Generic Substitution Fails: The Critical Role of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid in Orthogonal Peptide Synthesis


In peptide synthesis, the specific stereochemistry and orthogonal protection scheme of a building block directly determine the final product's identity, purity, and yield. Simple substitution of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid with an analog like Boc-D-Lys-OH (CAS 106719-44-2) or an L-isomer will result in a different stereoisomer or alter the reactive sites, leading to failed syntheses or contaminated products. For instance, Boc-D-Lys-OH (CAS 106719-44-2) has its Boc group on the α-amine, leaving the ε-amine free, which is the inverse of the target compound's protection pattern . Similarly, using the L-isomer (CAS 2419-56-9) would generate the enantiomeric peptide, which can have drastically different or even opposite biological activity . Even within the same protection class, variations in deprotection kinetics (e.g., acid-labile Boc vs. base-labile Fmoc) dictate process compatibility and cycle times . The following sections provide the quantitative evidence to guide a scientifically sound procurement decision.

Quantitative Evidence for Selecting (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid


Stereochemical Purity: Enantiomeric Excess (e.e.) >99.0%

The target compound, (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, is supplied with an enantiomeric purity specification of ≤0.5% of the L-isomer, ensuring >99.0% enantiomeric excess . This is a critical quality attribute for building blocks used to synthesize chiral peptides, as even small amounts of the opposite enantiomer can lead to the formation of diastereomeric impurities that are difficult to separate and can compromise biological activity. This specification is directly comparable to the L-isomer, Boc-L-Lys-OH, which also requires a similar high level of enantiomeric purity for its respective applications .

Peptide Synthesis Chiral Purity SPPS

Orthogonal Protection Pattern: Enabling Chemoselective Deprotection

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is specifically suited for Boc solid-phase peptide synthesis (Boc-SPPS), as indicated by its 'reaction suitability' classification . Its defining feature is the orthogonal protection: the α-amine is free, while the ε-amine is protected by the acid-labile Boc group. This contrasts directly with its regioisomer, Boc-D-Lys-OH (CAS 106719-44-2), which has the Boc group on the α-amine, leaving the ε-amine free . This fundamental difference dictates the synthetic route and the sequence of deprotection steps, making them non-interchangeable in a given synthesis protocol.

Orthogonal Protection SPPS Reaction Suitability

Specific Optical Rotation: A Critical Identity and Purity Check

The specific optical rotation of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a definitive analytical marker. It is reported as [α]D20 = -16.0 ± 2° (c=1 in AcOH) or [α]20/D = -19.0 to -23.0 deg (c=2 in MeOH) , depending on the solvent and concentration. This value is a direct and quantifiable consequence of its R-stereochemistry. The corresponding L-isomer, Boc-L-Lys-OH, exhibits an optical rotation of [α]D20 = +21.0 ± 2° (c=1, AcOH) . This opposite sign and magnitude provide a simple, quantitative method for confirming the identity and enantiomeric purity of the material upon receipt, a critical step in GMP/GLP environments.

Chiral Analysis Quality Control Identity Testing

Solubility Profile: Differentiating Handling and Application

The solubility of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid in DMSO is reported as soluble, while it is almost insoluble in water . This contrasts with its regioisomer, Boc-D-Lys-OH (CAS 106719-44-2), for which a water solubility of 30 mg/mL has been reported . This significant difference in aqueous solubility can be attributed to the different ionization states of the free amino and carboxylic acid groups. This has direct implications for solvent selection during synthesis and purification, particularly in aqueous workups or when using polar solvents.

Solubility Formulation Peptide Synthesis

Optimal Application Scenarios for (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid


Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Therapeutics

This compound is the definitive choice for incorporating a D-lysine residue with a free α-amine into a peptide chain using Boc-SPPS. Its orthogonal protection (Boc on the ε-amine) allows for the selective deprotection and chain elongation at the α-amine while the side chain remains protected. This is essential for synthesizing peptide therapeutics where a D-amino acid is introduced to enhance metabolic stability or confer a specific secondary structure, such as in antimicrobial peptides or peptide-based drugs . The high enantiomeric purity (≥99.0% e.e.) ensures that the correct stereoisomer is incorporated, minimizing the formation of difficult-to-remove diastereomeric impurities .

Synthesis of Peptide-Based Tools for Chemical Biology and Bioconjugation

The free α-amine can be used to couple the lysine residue to resins, dyes, or other functional moieties, while the ε-amine remains protected by the Boc group. This allows for the creation of complex peptide conjugates where the D-lysine side chain is later deprotected and functionalized (e.g., with a biotin tag or a fluorophore). The low water solubility of the compound can be advantageous during aqueous workup steps, preventing product loss . This is a common strategy for developing targeted delivery systems and imaging agents.

Academic Research on Non-Natural Peptide Structure and Function

In academic settings, where synthesizing novel peptides with non-natural amino acids is common, this compound is a critical tool. The quantifiable optical rotation ([α]D20 = -16.0 ± 2°) provides a straightforward quality control check to confirm the compound's identity and purity before starting a multi-step, resource-intensive synthesis . Its specific protection pattern ensures compatibility with standard Boc-SPPS protocols, allowing researchers to explore the effects of D-amino acid substitution on peptide folding, stability, and interaction with biological targets without needing to develop new synthetic methods .

Process Development and Scale-Up for GMP Peptide Manufacturing

For the scalable and reproducible production of peptide APIs, the well-defined and stringent specifications of this building block are paramount. The combination of ≥98% purity (HPLC) and ≤0.5% L-enantiomer ensures a consistent starting material, which is crucial for maintaining batch-to-batch consistency in the final drug substance . The documented solubility and stability profile (storage at 0-8°C) supports robust process design and long-term supply chain management, reducing the risk of unexpected process deviations and ensuring regulatory compliance .

Technical Documentation Hub

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